molecular formula C9H11BO5 B1343761 (2-Formyl-4,5-dimethoxyphenyl)boronic acid CAS No. 1005346-96-2

(2-Formyl-4,5-dimethoxyphenyl)boronic acid

Cat. No. B1343761
CAS RN: 1005346-96-2
M. Wt: 209.99 g/mol
InChI Key: YCKBAZGRLLTFEM-UHFFFAOYSA-N
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Description

(2-Formyl-4,5-dimethoxyphenyl)boronic acid, also known as 2F-4,5-DMPBA, is a boronic acid derivative of phenol. It is a versatile platform molecule that has found application in a variety of scientific research fields due to its unique properties.

Scientific Research Applications

Suzuki-Miyaura Coupling Reaction

This compound can be used in the Suzuki-Miyaura coupling reaction to construct carbon-carbon bonds . This reaction is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis.

Synthesis of N-Heterocyclic Carbene Ligands

The compound can be utilized as a precursor for the preparation of N-heterocyclic carbene ligands . These ligands are often used in organometallic chemistry.

Formation of Cyclic Esters

Boronic acids, including (2-Formyl-4,5-dimethoxyphenyl)boronic acid, have the ability to form cyclic esters with diols . This property is important in many chemical reactions and processes.

Complexation of Anions

Another important property of boronic acids is their ability to complex anions . This can be useful in various fields, such as analytical chemistry and materials science.

Research in Signaling Pathways

This compound is also used in research related to signaling pathways . These pathways are crucial for understanding cellular functions and are often a focus in biomedical research.

Research in Proteases Apoptosis

(2-Formyl-4,5-dimethoxyphenyl)boronic acid is used in research studying proteases apoptosis . Apoptosis, or programmed cell death, is a vital process in living organisms, and proteases play a key role in this process.

Mechanism of Action

Pharmacokinetics

They are metabolized in the liver and excreted in the urine .

Action Environment

The action, efficacy, and stability of (2-Formyl-4,5-dimethoxyphenyl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the boronic acid moiety. Moreover, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

properties

IUPAC Name

(2-formyl-4,5-dimethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKBAZGRLLTFEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C=O)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647252
Record name (2-Formyl-4,5-dimethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Formyl-4,5-dimethoxyphenyl)boronic acid

CAS RN

1005346-96-2
Record name (2-Formyl-4,5-dimethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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